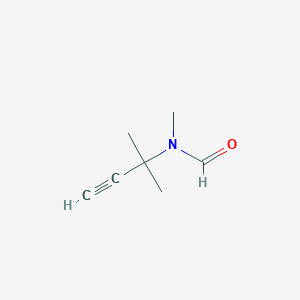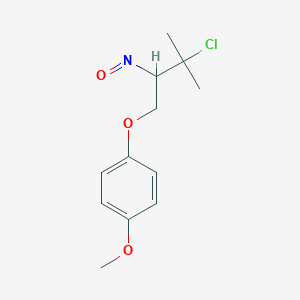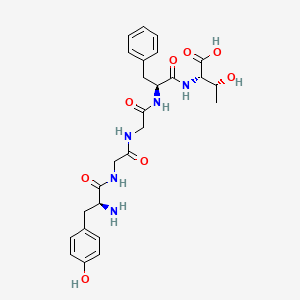![molecular formula C16H21N3S B14612526 (2Z)-N-{3-[(1H-Indol-3-yl)sulfanyl]propyl}-1-methylpyrrolidin-2-imine CAS No. 61020-75-5](/img/structure/B14612526.png)
(2Z)-N-{3-[(1H-Indol-3-yl)sulfanyl]propyl}-1-methylpyrrolidin-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-N-{3-[(1H-Indol-3-yl)sulfanyl]propyl}-1-methylpyrrolidin-2-imine is a complex organic compound characterized by its unique structure, which includes an indole moiety linked to a pyrrolidine ring via a sulfanylpropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-{3-[(1H-Indol-3-yl)sulfanyl]propyl}-1-methylpyrrolidin-2-imine typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Sulfanylpropyl Chain Attachment: The indole is then reacted with a suitable thiol compound to introduce the sulfanylpropyl chain. This step often requires the use of a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating nucleophilic substitution.
Pyrrolidine Ring Formation: The final step involves the formation of the pyrrolidine ring. This can be achieved through a cyclization reaction, where the intermediate product is treated with a suitable amine under controlled conditions to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-N-{3-[(1H-Indol-3-yl)sulfanyl]propyl}-1-methylpyrrolidin-2-imine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to modify the functional groups.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced indole or pyrrolidine derivatives
Substitution: Various substituted indole or pyrrolidine compounds
Applications De Recherche Scientifique
(2Z)-N-{3-[(1H-Indol-3-yl)sulfanyl]propyl}-1-methylpyrrolidin-2-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of novel materials with unique properties, such as conductive polymers or advanced composites.
Mécanisme D'action
The mechanism of action of (2Z)-N-{3-[(1H-Indol-3-yl)sulfanyl]propyl}-1-methylpyrrolidin-2-imine involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfanylpropyl chain may facilitate binding to specific proteins, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. These interactions can lead to the modulation of signaling pathways, influencing cellular processes such as proliferation, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z)-N-{3-[(1H-Indol-3-yl)sulfanyl]propyl}-1-methylpyrrolidin-2-imine: Unique due to its specific combination of indole, sulfanylpropyl, and pyrrolidine moieties.
Indole Derivatives: Compounds with similar indole structures but different substituents.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structural combination, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
61020-75-5 |
|---|---|
Formule moléculaire |
C16H21N3S |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
N-[3-(1H-indol-3-ylsulfanyl)propyl]-1-methylpyrrolidin-2-imine |
InChI |
InChI=1S/C16H21N3S/c1-19-10-4-8-16(19)17-9-5-11-20-15-12-18-14-7-3-2-6-13(14)15/h2-3,6-7,12,18H,4-5,8-11H2,1H3 |
Clé InChI |
URNLJDXQPLMCDO-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1=NCCCSC2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Tetrazolo[1,5-a]quinazoline, 5-chloro-](/img/structure/B14612518.png)
